4-(2-fluorophenoxy)butyl thiocyanate
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Overview
Description
4-(2-Fluorophenoxy)butyl thiocyanate is an organic compound with the molecular formula C11H12FNOS. It belongs to the class of thiocyanates, which are characterized by the presence of the functional group RSCN. This compound features a fluorophenoxy group attached to a butyl chain, which is further linked to a thiocyanate group. Thiocyanates are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenoxy)butyl thiocyanate typically involves the reaction of 4-(2-fluorophenoxy)butyl bromide with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-(2-fluorophenoxy)butyl bromide+KSCN→4-(2-fluorophenoxy)butyl thiocyanate+KBr
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters, such as temperature, pressure, and solvent choice, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenoxy)butyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, alcohols, or amines.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiols or other sulfur-containing compounds.
Scientific Research Applications
4-(2-fluorophenoxy)butyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur or fluorine atoms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenoxy)butyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. Additionally, the fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its targets, thereby increasing its potency and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenyl thiocyanate: An isomer with a phenyl group instead of a fluorophenoxy group.
Allyl thiocyanate: Contains an allyl group instead of a butyl chain.
Methyl thiocyanate: The simplest thiocyanate with a methyl group.
Uniqueness
4-(2-fluorophenoxy)butyl thiocyanate is unique due to the presence of both a fluorophenoxy group and a butyl chain, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the butyl chain provides flexibility and allows for diverse chemical modifications. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-fluorophenoxy)butyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNOS/c12-10-5-1-2-6-11(10)14-7-3-4-8-15-9-13/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJHOWWKZOBNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCSC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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